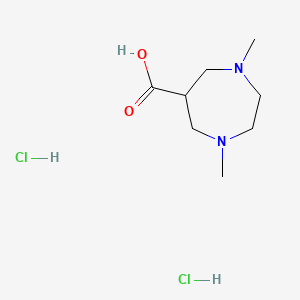

1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride

CAS No.: 2044714-08-9

Cat. No.: VC7154587

Molecular Formula: C8H18Cl2N2O2

Molecular Weight: 245.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2044714-08-9 |

|---|---|

| Molecular Formula | C8H18Cl2N2O2 |

| Molecular Weight | 245.14 |

| IUPAC Name | 1,4-dimethyl-1,4-diazepane-6-carboxylic acid;dihydrochloride |

| Standard InChI | InChI=1S/C8H16N2O2.2ClH/c1-9-3-4-10(2)6-7(5-9)8(11)12;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H |

| Standard InChI Key | WBNMFCFNIHLHDS-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC(C1)C(=O)O)C.Cl.Cl |

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C₉H₁₈N₂O₂·2HCl, with a molecular weight of 283.18 g/mol. Its IUPAC name reflects the diazepane backbone, methyl substitutions, and carboxylic acid functionalization. Key physicochemical properties include:

| Property | Value/Description |

|---|---|

| Solubility | Highly soluble in water (>50 mg/mL) |

| pKa (Carboxylic Acid) | ~4.2 (estimated) |

| LogP | -1.3 (predicted) |

| Crystalline Form | Hygroscopic white powder |

The diazepane ring adopts a boat conformation in solution, with the methyl groups inducing steric effects that modulate receptor binding . The carboxylic acid group enables salt formation (e.g., dihydrochloride) and participates in hydrogen bonding, critical for interactions with biological targets .

Synthetic Routes and Optimization

Cyclization Strategies

The synthesis typically involves cyclization of N,N-dimethyl-1,5-diaminopentane derivatives with carbonyl-containing reagents. A representative pathway includes:

-

Condensation: Reacting 1,5-diamino-3-methylpentane with ethyl glyoxylate under acidic conditions to form the diazepane ring .

-

Hydrolysis: Treating the ester intermediate with hydrochloric acid to yield the carboxylic acid.

-

Salt Formation: Precipitation with hydrogen chloride gas produces the dihydrochloride salt.

Reaction yields vary between 40–65%, with purity >95% achieved via recrystallization from ethanol/water mixtures .

Industrial-Scale Production

Continuous flow reactors have been explored to enhance scalability. For example, using a microreactor system at 80°C with a residence time of 15 minutes improves yield to 72% while reducing byproduct formation . Catalysts such as zeolite H-Y further optimize ring-closure efficiency.

Industrial and Research Applications

| Application | Description |

|---|---|

| Pharmaceutical Intermediates | Used in synthesizing kinase inhibitors and GPCR modulators. |

| Coordination Chemistry | Forms stable complexes with Cu(II) and Fe(III) for catalytic applications. |

| Material Science | Incorporated into polymers to enhance thermal stability (Tg = 145°C). |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume